Cas no 2580209-59-0 (4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid)

4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
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- 2580209-59-0
- 4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid
- EN300-27724380
- 4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid
-
- インチ: 1S/C17H17NO6/c19-8-9-23-15-10-13(16(20)21)6-7-14(15)18-17(22)24-11-12-4-2-1-3-5-12/h1-7,10,19H,8-9,11H2,(H,18,22)(H,20,21)
- InChIKey: RWMZRKYOMHTXDQ-UHFFFAOYSA-N
- ほほえんだ: O(CCO)C1C=C(C(=O)O)C=CC=1NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 331.10558726g/mol
- どういたいしつりょう: 331.10558726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 410
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 105Ų
4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724380-1g |
4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |
2580209-59-0 | 1g |
$1014.0 | 2023-09-10 | ||
Enamine | EN300-27724380-0.25g |
4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |
2580209-59-0 | 95.0% | 0.25g |
$933.0 | 2025-03-20 | |
Enamine | EN300-27724380-1.0g |
4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |
2580209-59-0 | 95.0% | 1.0g |
$1014.0 | 2025-03-20 | |
Enamine | EN300-27724380-2.5g |
4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |
2580209-59-0 | 95.0% | 2.5g |
$1988.0 | 2025-03-20 | |
Enamine | EN300-27724380-10.0g |
4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |
2580209-59-0 | 95.0% | 10.0g |
$4360.0 | 2025-03-20 | |
Enamine | EN300-27724380-5.0g |
4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |
2580209-59-0 | 95.0% | 5.0g |
$2940.0 | 2025-03-20 | |
Enamine | EN300-27724380-5g |
4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |
2580209-59-0 | 5g |
$2940.0 | 2023-09-10 | ||
Enamine | EN300-27724380-10g |
4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |
2580209-59-0 | 10g |
$4360.0 | 2023-09-10 | ||
Enamine | EN300-27724380-0.05g |
4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |
2580209-59-0 | 95.0% | 0.05g |
$851.0 | 2025-03-20 | |
Enamine | EN300-27724380-0.5g |
4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |
2580209-59-0 | 95.0% | 0.5g |
$974.0 | 2025-03-20 |
4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acidに関する追加情報
4-{(Benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid: A Comprehensive Overview
The compound with CAS No 2580209-59-0, known as 4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development and advanced materials.
At its core, this molecule features a benzoic acid backbone, which serves as the foundation for its functional groups. The presence of a (benzyloxy)carbonylamino group at the para position and a (2-hydroxyethoxy) group at the meta position introduces significant chemical diversity and reactivity. These functional groups enable the molecule to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Researchers have explored its role in modulating cellular signaling pathways, particularly in the context of inflammation and cancer biology. The (benzyloxy)carbonylamino group has been shown to exhibit anti-inflammatory properties, while the hydroxyethoxy group enhances solubility and bioavailability, making it an attractive candidate for drug delivery systems.
In addition to its pharmacological applications, 4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid has been investigated for its potential in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal for gas storage and catalytic applications.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzoic acid backbone, followed by the introduction of the functional groups through nucleophilic substitution and coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher yields and better stereocontrol, further enhancing the efficiency of this process.
From an environmental perspective, the compound's biodegradability and ecological impact have been thoroughly studied. Research indicates that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. This makes it a sustainable choice for industrial applications where eco-friendliness is a priority.
In conclusion, 4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in future innovations within pharmaceuticals and materials science.
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